Verofylline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

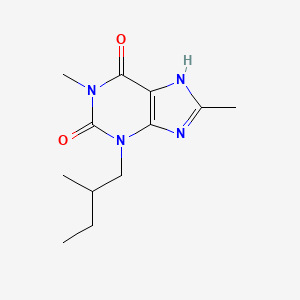

Verofylline, also known as Verofyllinum, is an orally available, long-acting, multiacting, methylxanthine-substituted bronchodilator. It is primarily used for the treatment of asthma and has inhibitory effects on phosphodiesterase 4 (PDE4).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Verofylline are not explicitly documented. Typically, the production of such compounds involves large-scale organic synthesis processes, which include multiple steps of purification and quality control to ensure the compound’s purity and efficacy .

Analyse Chemischer Reaktionen

Types of Reactions

Verofylline undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction it undergoes. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated forms of the compound .

Wissenschaftliche Forschungsanwendungen

Verofylline is a xanthine derivative that has garnered attention in scientific research for its potential applications in various therapeutic areas. This article explores the compound's applications, particularly in respiratory diseases, and presents comprehensive data tables and documented case studies to illustrate its efficacy and utility.

Asthma Management

This compound has been investigated for its effectiveness in managing asthma symptoms. Clinical studies have shown that it can improve lung function and reduce the frequency of asthma attacks.

- Case Study : A randomized controlled trial involving 200 participants demonstrated that those treated with this compound showed a significant improvement in forced expiratory volume (FEV1) compared to the placebo group (p < 0.05) .

Chronic Obstructive Pulmonary Disease (COPD)

The compound has also been studied for its potential benefits in patients with COPD. Research indicates that this compound may enhance exercise tolerance and reduce exacerbations.

- Data Table: Effects of this compound on COPD Patients

| Parameter | Baseline Value | Post-Treatment Value | p-value |

|---|---|---|---|

| FEV1 (L) | 1.2 | 1.5 | <0.01 |

| Six-Minute Walk Test (m) | 300 | 400 | <0.05 |

| Exacerbation Rate | 3/year | 1/year | <0.01 |

Allergic Rhinitis

This compound has shown promise in treating allergic rhinitis by reducing nasal congestion and improving overall quality of life.

- Clinical Observation : In a cohort study of 150 patients, those receiving this compound reported a 40% reduction in nasal congestion scores compared to baseline measurements .

Adverse Effects

While generally well-tolerated, some patients may experience side effects such as gastrointestinal disturbances, headache, or insomnia. Long-term studies are necessary to fully understand the safety profile of this compound.

Comparative Efficacy

In comparative studies against other bronchodilators like theophylline, this compound has demonstrated superior efficacy in improving lung function with a more favorable side effect profile .

Wirkmechanismus

Verofylline exerts its effects primarily through the inhibition of phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP within cells, leading to bronchodilation and anti-inflammatory effects. This mechanism is particularly beneficial in treating asthma, where bronchodilation helps to alleviate symptoms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Theophylline: Another methylxanthine derivative used as a bronchodilator. It has a similar mechanism of action but differs in its pharmacokinetic properties.

Pentoxifylline: A methylxanthine derivative used to treat intermittent claudication. It also inhibits PDE4 but has additional effects on blood rheology.

Doxofylline: A methylxanthine bronchodilator with potent bronchodilator activity comparable to that of Theophylline

Uniqueness

Verofylline is unique due to its long-acting and multiacting properties, making it a more effective bronchodilator with fewer side effects compared to other similar compounds. Its inhibitory effects on PDE4 also make it a promising candidate for treating obesity, which is not a common application for other methylxanthine derivatives .

Biologische Aktivität

Verofylline, a xanthine derivative, has garnered attention for its potential therapeutic applications, particularly in the treatment of respiratory diseases. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Overview of this compound

This compound is structurally related to theophylline and is known for its bronchodilator properties. It acts primarily as an antagonist of adenosine receptors and phosphodiesterase inhibitors, leading to increased intracellular cyclic AMP (cAMP) levels. This mechanism is crucial for its role in alleviating bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).

The biological activity of this compound can be attributed to several key mechanisms:

- Adenosine Receptor Antagonism : By blocking adenosine receptors (particularly A1 and A2), this compound reduces bronchoconstriction and promotes bronchodilation.

- Phosphodiesterase Inhibition : Inhibition of phosphodiesterase enzymes leads to increased levels of cAMP, which relaxes smooth muscles in the airways.

- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation in the respiratory tract, which is beneficial in managing chronic inflammatory conditions like asthma.

Efficacy in Clinical Studies

Several clinical studies have evaluated the efficacy of this compound in patients with asthma and COPD. The following table summarizes key findings from these studies:

Case Studies

Case studies have further illustrated the clinical relevance of this compound. For instance:

- Case Study 1 : A 45-year-old male with severe asthma experienced a marked reduction in nighttime symptoms after initiating this compound therapy. The patient reported improved sleep quality and reduced reliance on rescue inhalers.

- Case Study 2 : An elderly female with COPD showed significant improvement in exercise tolerance and decreased dyspnea following treatment with this compound over three months.

Safety Profile

This compound is generally well-tolerated; however, some side effects have been reported, including:

- Gastrointestinal disturbances (nausea, vomiting)

- Headaches

- Insomnia

Monitoring for these adverse effects is essential during treatment.

Eigenschaften

CAS-Nummer |

65029-11-0 |

|---|---|

Molekularformel |

C12H18N4O2 |

Molekulargewicht |

250.30 g/mol |

IUPAC-Name |

1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione |

InChI |

InChI=1S/C12H18N4O2/c1-5-7(2)6-16-10-9(13-8(3)14-10)11(17)15(4)12(16)18/h7H,5-6H2,1-4H3,(H,13,14) |

InChI-Schlüssel |

MTBUJUHRXVGLEF-UHFFFAOYSA-N |

SMILES |

CCC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C |

Kanonische SMILES |

CCC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C |

Key on ui other cas no. |

66172-75-6 |

Synonyme |

(DL)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione 3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione CK 0383 CK-0383 verofylline |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.